Boc-beta-N-benzylamino-L-Ala

Description

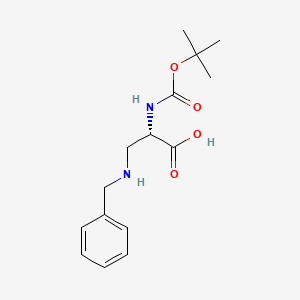

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(benzylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)10-16-9-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPNNZUWQFBECJ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CNCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CNCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Boc Beta N Benzylamino L Ala and Its Chiral Analogues

Foundational Synthetic Strategies for Beta-Amino Acid Scaffolds

The construction of the β-amino acid backbone is the initial and crucial phase in the synthesis of compounds like Boc-beta-N-benzylamino-L-Ala. This involves both the formation of the basic β-alanine structure and the introduction of chirality in a controlled manner.

Chemical Synthesis Pathways for Beta-Alanine and Substituted Beta-Alanine Derivatives

β-Alanine, the simplest β-amino acid, can be synthesized through various chemical routes. nih.gov Traditional methods often utilize starting materials like acrylic acid, acrylonitrile (B1666552), or succinimide. nih.gov For instance, the reaction of acrylonitrile with ammonia (B1221849) can produce β-aminoacrylonitrile, which is then hydrolyzed under acidic or alkaline conditions to yield β-alanine. nih.gov Another common approach is the direct ammoniation of acrylonitrile under high temperature and pressure. nih.gov

The synthesis of substituted β-alanine derivatives can be more complex. One method involves the highly diastereoselective addition of a racemic β-alanine enolate derivative to electrophiles. For example, β-alanine can be converted into a 2-phenylperhydropyrimidin-4-one derivative, which can then be alkylated with high diastereoselectivity. scielo.org.mx This approach paves the way for the enantioselective synthesis of α-substituted β-amino acids. scielo.org.mx Additionally, N-aryl-β-alanine derivatives can be synthesized, and their cyclization products are significant in biological systems, serving as intermediates for various heterocyclic frameworks. researchgate.net

Stereoselective Approaches for Introducing Chirality into Beta-Amino Acid Backbones

Introducing chirality into the β-amino acid backbone is a critical step for creating specific stereoisomers. Several stereoselective methods have been developed to achieve this with high efficiency and control.

One notable strategy involves the use of isoxazolidinones. tandfonline.comtandfonline.com This method includes the addition of hydroxylamine (B1172632) to unsaturated esters to form isoxazolidinones, followed by hydrogenation to produce β-amino acids with α-substitutions. tandfonline.comtandfonline.com This approach is also effective for the stereoselective synthesis of α-deuterated β-amino acids. tandfonline.comtandfonline.com

Another powerful technique is the catalytic asymmetric aza-Michael reaction, which is an atom-economical approach for constructing chiral β-amino acid frameworks. chinesechemsoc.org Copper-catalyzed asymmetric hydroamination of α,β-unsaturated carbonyl compounds provides a direct route to various β-amino acid derivatives with high regio- and enantioselectivity. chinesechemsoc.orgnih.gov This method avoids the need for pre-installed stoichiometric auxiliaries. chinesechemsoc.org

Furthermore, the synthesis of β²-amino acids, which are substituted at the β-position, has been achieved from β-nitroacrylate derivatives. rsc.org This involves the stereoselective transformation of β-nitroacrylates to produce substituted β-nitropropionate analogues, which are then converted to the desired β²-amino acids. rsc.org

Advanced Protection and Derivatization Techniques for Amino Acid Moieties

The presence of multiple reactive functional groups in amino acids necessitates the use of protecting groups to ensure selective reactions. The tert-butoxycarbonyl (Boc) group is a cornerstone of this strategy, particularly in peptide synthesis.

Application of the Boc Protecting Group for N-Terminal Functionalization

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the N-terminal amine of amino acids. wikipedia.org Its popularity stems from its stability under a variety of reaction conditions and its ease of removal under mild acidic conditions. The Boc group can be introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.org

The Boc group's stability to most nucleophiles and bases allows for selective deprotection of other functional groups, making it a versatile tool in multi-step syntheses. organic-chemistry.org This is particularly advantageous in solid-phase peptide synthesis (SPPS), where it allows for the stepwise addition of amino acids to a growing peptide chain. nih.gov

Orthogonal Protecting Group Strategies in Multi-functionalized Amino Acid Synthesis

In the synthesis of complex molecules with multiple functional groups, an orthogonal protecting group strategy is essential. fiveable.mespringernature.com This strategy employs two or more protecting groups that can be removed under different, non-interfering conditions, allowing for precise control over the synthetic pathway. fiveable.menih.gov

A common orthogonal pairing in peptide synthesis is the use of the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino group and acid-labile groups like tert-butyl (tBu) for side-chain protection. iris-biotech.de This allows for the selective deprotection of the N-terminus for chain elongation without affecting the side-chain protecting groups. fiveable.meiris-biotech.de The Boc group, being acid-labile, is often paired with benzyl (B1604629) (Bn) or benzyloxycarbonyl (Cbz) groups, which can be removed by hydrogenolysis. fiveable.mebiosynth.com This quasi-orthogonal approach relies on different strengths of acidic reagents for selective removal. biosynth.com

Specific Synthetic Routes to this compound and its Direct Precursors

The synthesis of the target compound, this compound, involves the strategic combination of the aforementioned principles. A plausible synthetic route could begin with a suitable precursor, such as L-serine.

A patent describes a method for preparing β-N-methylamino-L-alanine that could be adapted. google.com This process involves a Mannich reaction to introduce the N-methylbenzylamine group onto a diethyl acetamidomalonate backbone. Following hydrolysis and decarboxylation, the resulting intermediate undergoes palladium-carbon catalyzed debenzylation and subsequent Boc protection. google.com Enzymatic resolution can then be employed to obtain the desired L-isomer. google.com

For the synthesis of this compound, a similar strategy could be envisioned. Starting with a protected L-alanine derivative, a reductive amination with benzaldehyde (B42025) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) could introduce the benzyl group onto the nitrogen. nih.gov Subsequent protection of the amino group with di-tert-butyl dicarbonate would yield the final product. The choice of reaction conditions and protecting groups would be critical to avoid side reactions and ensure high stereoselectivity.

Amidation and Coupling Reactions for Incorporating the Benzylamino Moiety

The formation of the amide bond is a cornerstone of peptide and amino acid derivative synthesis. In the context of this compound, this involves the coupling of a protected L-alanine precursor with benzylamine (B48309). A variety of coupling reagents have been developed to facilitate this transformation, each with its own set of advantages and limitations.

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to enhance efficiency and suppress racemization. sigmaaldrich.combachem.com Phosphonium and aminium (uronium) salt-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), are also highly effective, particularly for sterically hindered couplings. sigmaaldrich.compeptide.com These reagents convert the carboxylic acid of the N-protected amino acid into a more reactive activated species, facilitating nucleophilic attack by the amine. sigmaaldrich.com

For instance, the synthesis can proceed via the activation of N-Boc-L-alanine's carboxylic acid group, followed by the introduction of benzylamine. The choice of solvent is crucial, with anhydrous conditions typically required to prevent hydrolysis of the activated intermediate. Direct amidation of unprotected amino acids is also an area of growing interest, with reagents like tris(2,2,2-trifluoroethyl) borate (B1201080) showing promise in simplifying synthetic routes by eliminating the need for protection and deprotection steps. rsc.orgnih.gov

Interactive Table: Common Coupling Reagents in Amide Synthesis

| Reagent Family | Examples | Key Features |

| Carbodiimides | DCC, EDC | Widely used, often requires additives like HOBt to reduce side reactions. |

| Phosphonium Salts | PyBOP, PyAOP | Highly effective, especially for difficult or sterically hindered couplings. sigmaaldrich.compeptide.com |

| Aminium/Uronium Salts | HBTU, HATU, TBTU | Fast reaction times and high efficiency, with HATU being particularly effective due to the properties of its HOAt leaving group. sigmaaldrich.compeptide.com |

Chiral Induction and Control in the Synthesis of the L-Alanine Derivative Component

Maintaining the stereochemical integrity of the L-alanine core is paramount during the synthesis of this compound. The chirality of the final product is dictated by the starting L-alanine and the reaction conditions employed. Asymmetric synthesis strategies are crucial for establishing the desired stereochemistry. acs.orghilarispublisher.com

One common approach involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of a reaction. rsc.org For instance, chiral phase-transfer catalysis has been successfully applied to the enantioselective alkylation of glycine (B1666218) derivatives to produce optically active α-amino acids. acs.org Chiral phosphoric acids have also emerged as powerful organocatalysts for the asymmetric synthesis of unnatural α-amino acids with high stereocontrol. rsc.org

In the synthesis of β-amino acids, of which this compound is a derivative, methods such as the stereoselective Michael addition of amines to α,β-unsaturated esters are employed. thieme-connect.com The use of chiral catalysts, such as those derived from BINOL, can provide excellent stereoselective control in such reactions. frontiersin.org Furthermore, enzymatic methods, utilizing enzymes like ω-transaminases, offer a highly selective route to β-amino acids by circumventing issues with the instability of β-keto acid intermediates. nih.gov The inherent chirality of the starting L-alanine can also be used to induce the desired stereochemistry in subsequent modifications, a strategy known as chiral pool synthesis. iscnagpur.ac.in

Isolation and Purification Methodologies for Complex Amino Acid Derivatives

The purification of complex amino acid derivatives like this compound from reaction mixtures containing unreacted starting materials, reagents, and byproducts is a critical step to ensure the high purity required for their intended applications. A variety of chromatographic and non-chromatographic techniques are employed.

Flash column chromatography is a widely used method for the purification of organic compounds, including amino acid derivatives. acs.orgcolumn-chromatography.com The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase is optimized to achieve effective separation based on the polarity and other physicochemical properties of the target compound and impurities. column-chromatography.com For compounds that are difficult to crystallize, flash chromatography provides a reliable purification route. acs.org

Green Chemistry Principles and Sustainable Synthetic Approaches in Amino Acid Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of amino acids and their derivatives to minimize environmental impact and enhance safety. scientific.netrsc.org

Atom Economy and Efficiency in Reaction Design

Atom economy is a central tenet of green chemistry, focusing on maximizing the incorporation of all materials used in the process into the final product. nih.gov Traditional peptide synthesis methods often have low atom economy due to the use of excess reagents and protecting groups that are not part of the final molecule. wikipedia.orgacs.org

Strategies to improve atom economy include the development of catalytic reactions that minimize the need for stoichiometric reagents and the use of methods that avoid protecting groups altogether. nih.govacs.org For example, direct amidation methods reduce the number of synthetic steps and the associated waste. rsc.org The Bailey peptide synthesis, which uses α-amino acid-N-carboxylic acid anhydrides (NCAs), is another example of a more atom-economical approach as it does not require a protecting group on the reacting amino acid. wikipedia.org

Solvent Optimization and Catalyst Utilization

The choice of solvents and catalysts has a significant impact on the sustainability of a synthetic process. Many traditional organic solvents are toxic, flammable, and contribute to pollution. researchoutreach.org Green chemistry encourages the use of safer, more environmentally benign solvents.

Recent research has explored the use of bio-based solvents, such as those derived from fruit and vegetable extracts, for reactions like N-acetylation of amino acids. nih.govresearchgate.net Dihydrolevoglucosenone (Cyrene), a solvent derived from biomass, is being investigated as a greener alternative to commonly used polar aprotic solvents like DMF and NMP in peptide synthesis. rsc.org The use of water as a solvent is also highly desirable, and methods for conducting coupling reactions in aqueous media are being developed. peptide.comnih.gov

In terms of catalysis, the shift from stoichiometric reagents to catalytic systems is a key green chemistry principle. The use of organocatalysts, such as those derived from simple amino acids or chiral phosphoric acids, and biocatalysts, like enzymes, offers sustainable alternatives to traditional metal-based catalysts. rsc.orgrsc.orgfrontiersin.org These catalysts can often be used in small quantities, are biodegradable, and can be recycled and reused, further enhancing the sustainability of the synthesis. acs.org The development of chemocatalytic methods using renewable biomass as a feedstock also holds promise for the green production of amino acids. rsc.orgrsc.org

Boc Beta N Benzylamino L Ala As a Versatile Building Block in Peptide Science and Peptidomimetics

Strategic Integration into Peptide Sequences

The incorporation of non-natural amino acids like Boc-beta-N-benzylamino-L-Ala into peptide chains is a key strategy in the development of novel therapeutic agents and research tools. This process can be achieved through both solid-phase and solution-phase synthesis methods, each with its own set of protocols and challenges.

Solid-Phase Peptide Synthesis (SPPS) Protocols for Incorporating Unnatural Amino Acids

Solid-phase peptide synthesis (SPPS) is a widely used method for creating peptides, where the growing peptide chain is attached to a solid resin support. peptide.comiris-biotech.de The Boc (tert-butoxycarbonyl) protection strategy is a common approach in SPPS. peptide.comcsbiochina.com In this method, the N-terminus of the amino acid is protected by a Boc group, which is cleaved by a moderately strong acid like trifluoroacetic acid (TFA). peptide.com

The general cycle of SPPS involves several key steps:

Attachment of the first amino acid: The C-terminal amino acid is first anchored to a solid support, such as a Merrifield or PAM resin. chempep.com

Deprotection: The N-terminal protecting group (e.g., Boc) is removed to allow for the next amino acid to be added. peptide.com

Coupling: The next protected amino acid is activated and coupled to the free N-terminus of the growing peptide chain. peptide.com

Washing: Excess reagents and byproducts are washed away. peptide.com

This cycle is repeated until the desired peptide sequence is assembled. peptide.com For the incorporation of this compound, standard coupling reagents such as carbodiimides (e.g., DCC, DIC) or more advanced reagents like HBTU, HATU, or PyBOP can be utilized. jpt.compeptide.com The choice of coupling reagent is critical for achieving high yields and minimizing side reactions. jpt.com

Table 1: Common Coupling Reagents in SPPS

| Coupling Reagent | Description |

|---|---|

| DCC (Dicyclohexylcarbodiimide) | A common carbodiimide (B86325) used in peptide synthesis. peptide.com |

| DIC (Diisopropylcarbodiimide) | Similar to DCC but the urea (B33335) byproduct is more soluble, making it suitable for SPPS. peptide.com |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | A highly efficient uronium-based coupling reagent. |

| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Reacts faster and with less epimerization compared to HBTU. peptide.com |

Solution-Phase Coupling Techniques for this compound

Solution-phase peptide synthesis, while often more labor-intensive than SPPS, offers flexibility in purification and scale-up. In this method, the peptide is synthesized in a homogenous solution, and purification is performed after each step. mdpi.com

The coupling of this compound in solution-phase synthesis also relies on the activation of the carboxylic acid group. Various coupling reagents can be employed, with the choice depending on factors like the specific amino acids being coupled and the desired reaction conditions. jpt.compeptide.com For instance, T3P® (cyclic propylphosphonic anhydride) has been shown to be an efficient coupling reagent in solution-phase synthesis, allowing for rapid peptide bond formation with minimal side reactions. unibo.it Microwave-assisted protocols have also been developed to accelerate solution-phase dipeptide synthesis. mdpi.com

Challenges and Optimization in Peptide Coupling with Beta-Amino Acid Derivatives

The incorporation of β-amino acids, including this compound, presents unique challenges compared to their α-amino acid counterparts. The additional methylene (B1212753) group in the backbone can lead to different conformational preferences and potentially slower coupling kinetics. researchgate.net

Key challenges include:

Steric Hindrance: The bulkier nature of some β-amino acids can impede the approach of the coupling reagents and the incoming amino acid, leading to lower coupling efficiencies.

Aggregation: Peptides rich in β-amino acids may be more prone to aggregation on the solid support, which can hinder subsequent coupling and deprotection steps. peptide.com

Racemization: While less of a concern for β-amino acids at the β-carbon, the potential for racemization at the α-carbon during activation and coupling must still be carefully managed, especially in solution-phase synthesis. peptide.com

Optimization strategies to overcome these challenges include:

Choice of Coupling Reagent: Utilizing highly reactive coupling reagents like HATU or PyBOP can improve coupling efficiency for sterically hindered residues. peptide.com

Reaction Conditions: Adjusting the temperature, reaction time, and solvent can significantly impact the outcome of the coupling reaction. jpt.com

Double Coupling: Repeating the coupling step can help to ensure complete reaction, especially for difficult couplings.

Use of Additives: Additives like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) can suppress racemization and improve coupling rates. bachem.com

Design and Elucidation of Novel Peptidomimetic Structures

The incorporation of β-amino acids like this compound is a powerful tool for designing peptidomimetics with unique structural and functional properties. These modified peptides can mimic or block biological interactions and often exhibit enhanced stability against enzymatic degradation. nih.gov

Induction of Defined Secondary Structures (e.g., Beta-Turns, Gamma-Turns, Beta-Sheets) in Peptides

The unique backbone geometry of β-amino acids allows them to induce specific secondary structures in peptides. nih.gov The additional flexibility and different hydrogen bonding patterns introduced by the extra methylene group can lead to the formation of well-defined conformations such as β-turns, γ-turns, and even helical or sheet-like structures. nih.govuzh.chnih.gov

β-Turns: These are common secondary structures that reverse the direction of the peptide chain. The incorporation of β-amino acids can stabilize β-turn conformations. researchgate.net

γ-Turns: These are tighter turns involving a three-residue loop. Certain β-amino acids can promote the formation of γ-turns. nih.gov

Helices and Sheets: Peptides composed entirely or partially of β-amino acids can adopt novel helical structures, such as the 14-helix, which is not observed in α-peptides. nih.gov They can also participate in the formation of stable β-sheet structures. nih.gov

The specific type of secondary structure induced depends on the substitution pattern of the β-amino acid and its position within the peptide sequence. nih.gov

Role in Modulating Peptide Backbone Conformation and Rigidity

The introduction of a β-amino acid into a peptide chain significantly alters the local and global conformation. The pyrrolidine (B122466) ring in proline, for example, imparts rigidity to the peptide backbone. Similarly, the N-benzyl group in this compound introduces steric bulk and can influence the conformational preferences of the peptide backbone.

This modulation of conformation and rigidity is crucial for several reasons:

Enhanced Biological Activity: By constraining the peptide into a specific bioactive conformation, the binding affinity to its target can be improved.

Increased Proteolytic Stability: The altered backbone structure can make the peptide less susceptible to degradation by proteases, leading to a longer biological half-life. researchgate.net

Improved Pharmacokinetic Properties: The conformational rigidity can affect properties like membrane permeability and solubility.

The ability to fine-tune the three-dimensional structure of peptides through the strategic incorporation of β-amino acids like this compound is a cornerstone of modern peptidomimetic design. uzh.ch

Table 2: Compound Names

| Abbreviation/Name | Full Chemical Name |

|---|---|

| This compound | tert-Butoxycarbonyl-3-(benzylamino)-L-alanine |

| Boc | tert-Butoxycarbonyl |

| TFA | Trifluoroacetic acid |

| DCC | Dicyclohexylcarbodiimide (B1669883) |

| DIC | Diisopropylcarbodiimide |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate |

| T3P® | Cyclic propylphosphonic anhydride |

| HOBt | 1-Hydroxybenzotriazole (B26582) |

Synthesis of Constrained Peptide Analogues and Foldamers

The incorporation of β-amino acids into peptides fundamentally alters the backbone geometry compared to their α-amino acid counterparts, providing access to novel secondary structures. acs.org When N-substituted β-amino acids, such as this compound, are used, they create what are known as β-peptoids. nih.gov These building blocks are instrumental in the design of foldamers—oligomers that adopt well-defined, predictable three-dimensional structures in solution. unimi.itmdpi.com

The N-benzyl group of this compound plays a crucial role in defining the conformational landscape of the resulting peptide. By replacing the amide proton with a bulky, non-hydrogen-bonding benzyl (B1604629) group, it eliminates the possibility of forming the canonical hydrogen bonds that stabilize α-helices and β-sheets. rsc.org This disruption forces the peptide backbone to adopt alternative conformations, leading to unique folding patterns. The combination of the expanded β-amino acid backbone and the steric influence of the N-benzyl group can be used to induce specific turns and helical structures, such as 12- or 14-helices, which are characteristic of β-peptides. mdpi.comrsc.org

The synthesis of constrained analogues using this building block typically follows standard solid-phase or solution-phase peptide synthesis protocols. The Boc protecting group allows for stepwise assembly of the peptide chain. Researchers can strategically place this compound residues within a sequence of α- or other β-amino acids to act as "folding initiators" or to create hybrid peptides with unique structural and functional properties. acs.org The resulting constrained peptides often exhibit enhanced resistance to enzymatic degradation, a significant advantage for therapeutic applications. acs.orgunimi.it

Chemical Modifications and Derivatization for Enhanced Peptidomimetic Functionality

The utility of this compound extends beyond its role as a passive structural element. The monomer and the peptides derived from it can be subjected to a variety of chemical modifications to introduce new functionalities, create diverse molecular scaffolds, and develop advanced peptidomimetics for specific applications.

Side-Chain Functionalization for Bioconjugation and Probe Development

Bioconjugation—the covalent attachment of a molecule (like a fluorescent dye, a drug, or a targeting ligand) to a peptide—is a cornerstone of modern chemical biology and drug development. While this compound itself does not have a reactive side chain in the traditional sense, its benzyl group provides a platform for introducing functional handles.

This can be achieved by using a derivatized version of the monomer during synthesis. For example, instead of a simple benzyl group, a para-substituted benzyl analogue such as p-azidobenzyl, p-aminobenzyl, or p-alkynylbenzyl could be employed. These substitutions would introduce bioorthogonal functional groups (azide, alkyne) or a nucleophilic amine, making the resulting peptide ready for specific ligation reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC)—cornerstones of "click chemistry". rsc.org This strategy allows for the site-specific attachment of probes or other biomolecules without interfering with other parts of the peptide. genscript.com

An alternative strategy involves the post-synthetic modification of the benzyl group itself. While chemically challenging, methods based on C–H activation could potentially be used to functionalize the aromatic ring of the benzyl group after the peptide has been assembled. chinesechemsoc.org This late-stage functionalization provides flexibility in designing and synthesizing peptide conjugates.

| Substituted Benzyl Group | Functional Handle | Potential Bioconjugation Reaction | Application |

|---|---|---|---|

| p-Azidobenzyl | Azide (-N₃) | CuAAC, SPAAC | Attachment of alkyne-modified dyes, drugs, or targeting ligands. |

| p-Alkynylbenzyl | Alkyne (-C≡CH) | CuAAC, SPAAC | Attachment of azide-modified probes or biomolecules. |

| p-Aminobenzyl | Amine (-NH₂) | Amide coupling, NHS-ester reaction | Conjugation to activated esters, synthesis of branched peptides. |

| p-Bromobenzyl | Bromo (-Br) | Palladium-catalyzed cross-coupling | Introduction of complex organic moieties. |

Scaffold Diversification via Post-Synthetic Modification

Post-synthetic modification is a powerful strategy for generating libraries of peptidomimetics from a common precursor. Peptides incorporating this compound are excellent candidates for such diversification due to the unique conformational properties and stability imparted by the monomer.

One major approach to scaffold diversification is macrocyclization. rsc.org A linear peptide containing the N-benzylated residue can be cyclized through various methods, such as head-to-tail cyclization or by "stapling" the side chains of two other amino acid residues within the sequence. rsc.org The presence of the N-benzyl group can help to pre-organize the linear peptide into a conformation that is favorable for cyclization, potentially improving the efficiency of the ring-closing reaction. These cyclic peptidomimetics have reduced conformational flexibility, which can lead to higher binding affinity and specificity for their biological targets. nih.gov

Furthermore, the peptide backbone itself can be a target for modification. For instance, techniques that allow for the selective transformation of amino acid residues can be applied. A glutamic acid residue elsewhere in the peptide could be converted into a variety of γ-amino acids, or a cysteine residue could be transformed into dehydroalanine, which then serves as a Michael acceptor for the introduction of various nucleophiles. rsc.org Combining the unique structural influence of the N-benzyl-β-alanine unit with these diverse post-synthetic modifications allows for the creation of complex and highly functionalized peptidomimetic scaffolds that are not accessible through direct synthesis alone. researchgate.net

| Modification Strategy | Description | Resulting Structure | Potential Advantage |

|---|---|---|---|

| Peptide Stapling | Covalent linkage of two amino acid side chains (e.g., via olefin metathesis or thioether formation). rsc.org | Constrained helical or looped peptide. | Enhanced helicity, improved cell permeability, increased proteolytic stability. |

| Head-to-Tail Cyclization | Formation of an amide bond between the N-terminus and C-terminus of the peptide. rsc.org | Cyclic peptide. | Reduced flexibility, increased receptor affinity and stability. |

| Thiol-Maleimide Ligation | Reaction between a cysteine residue and a maleimide-functionalized molecule. rsc.org | Side-chain conjugate or cyclic structure. | Site-specific labeling, introduction of probes or drugs. |

| C-H Functionalization | Activation and modification of C-H bonds on aromatic side chains (e.g., the benzyl group) or the peptide backbone. chinesechemsoc.org | Derivatized peptide with novel functional groups. | Late-stage introduction of functionality without requiring pre-functionalized monomers. |

Applications of Boc Beta N Benzylamino L Ala in Chemical Biology and Advanced Molecular Architecture

Development of Molecular Probes for Biological Systems

Molecular probes are essential tools for visualizing and dissecting complex biological pathways within their native environment. The incorporation of non-canonical amino acids like Boc-beta-N-benzylamino-L-Ala into peptide-based probes allows for the introduction of unique functionalities and structural constraints, enhancing their specificity and utility.

The design of chemical biology probes often begins with a peptide sequence known to interact with a specific biological target. The introduction of this compound into this sequence can serve multiple purposes. The N-benzyl group can establish specific hydrophobic or π-stacking interactions within a target's binding pocket, while the β-amino acid structure can induce specific secondary structures or increase resistance to proteolytic degradation.

The synthesis of these probes typically follows established solid-phase peptide synthesis (SPPS) protocols. The Boc group on the α-amine is temporarily masked, allowing the carboxylic acid end to be coupled to a resin or another amino acid. mdpi.com Following this coupling, the Boc group is removed under acidic conditions (e.g., using trifluoroacetic acid, TFA), freeing the α-amine to be coupled with the next amino acid in the sequence. mdpi.com This iterative process allows for the precise placement of this compound within the peptide chain. mdpi.com Further modifications, such as the attachment of fluorophores, affinity tags, or crosslinkers, can be made to the peptide either on the solid support or after cleavage from the resin to complete the probe. acs.org For instance, derivatives can be created through reductive amination or other coupling reactions to attach reporter groups. scispace.com

To study their interactions in complex biological systems like living cells, peptide probes must be tagged with reporter molecules. Bioorthogonal chemistry provides a powerful set of reactions that occur rapidly and selectively in biological environments without interfering with native biochemical processes. acs.org Incorporating a bioorthogonal "handle" into a peptide containing this compound allows for its subsequent, specific labeling. biorxiv.org

The strategy involves incorporating a small, inert functional group (the handle) into the peptide sequence during synthesis. This handle can be attached to the N-terminus, C-terminus, or a side chain of another amino acid in the probe. Once the probe is introduced into a biological system and has engaged its target, a second molecule containing a complementary reactive group and a reporter tag (e.g., a fluorophore or biotin) is added. The two groups react specifically with one another, a process often called "click chemistry," thereby labeling the probe for detection or isolation. acs.orgd-nb.info The use of copper catalysts in some click reactions has been a concern due to cellular toxicity, leading to the development of copper-free alternatives like strain-promoted azide-alkyne cycloaddition (SPAAC). acs.orgnih.gov

Table 1: Common Bioorthogonal Ligation Strategies

| Bioorthogonal Handle | Complementary Reporter Group | Reaction Name | Catalyst |

|---|---|---|---|

| Azide (-N₃) | Terminal Alkyne | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) |

| Azide (-N₃) | Cyclooctyne (e.g., DBCO) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | None (Strain-promoted) |

| trans-Cyclooctene | Tetrazine | Inverse-Electron-Demand Diels-Alder (IEDDA) | None |

These strategies allow for the modular and flexible construction of peptide probes, where the core recognition element containing this compound can be combined with various bioorthogonal handles for different experimental applications. biorxiv.orgd-nb.info

Design and Synthesis of Chemical Biology Probes for Interrogating Cellular Pathways

Investigation of Biomolecular Interactions through Engineered Peptide Scaffolds

Peptides engineered with this compound can be used to probe and modulate the function of proteins such as enzymes and receptors. The unique structural features of this amino acid facilitate detailed studies of molecular recognition events.

Peptide analogues containing β-N-benzylamino-L-alanine have been shown to act as inhibitors of specific enzymes. researchgate.net In vitro assays are critical for quantifying the potency and selectivity of these molecules. google.com A key application is in enzyme kinetics studies, where the ability of the peptide analogue to inhibit an enzyme's activity is measured.

One study demonstrated that L-β-(N-benzylamino)alanine acts as a competitive inhibitor for the enzyme aminotransferase from Erwinia carotovora. researchgate.net In this mode of inhibition, the inhibitor molecule binds to the same active site as the enzyme's natural substrate, competing with it and reducing the rate of the enzymatic reaction. The potency of such an inhibitor is often expressed as the inhibitor constant (Kᵢ), which represents the concentration of inhibitor required to reduce the enzyme's maximum rate by half. A lower Kᵢ value indicates a more potent inhibitor.

Table 2: Enzyme Inhibition Data for L-β-(N-benzylamino)alanine

| Enzyme | Substrate | Inhibition Type | Inhibitor Constant (Kᵢ) |

|---|---|---|---|

| Aminotransferase (PAT1) | L-phenylalanine | Competitive | 0.32 ± 0.07 mM |

Data sourced from a study on the inhibition of aminotransferases of Erwinia carotovora. researchgate.net

The synthesis of libraries of peptide analogues, for example through alanine (B10760859) scanning where residues are systematically replaced, helps to elucidate structure-activity relationships (SAR). peptide.com These studies reveal which parts of the peptide, including the incorporated β-N-benzylamino-L-alanine, are crucial for binding and inhibition. mdpi.comresearchgate.net

Computational modeling, or in silico approaches, complements experimental data by providing a detailed, three-dimensional view of how a ligand interacts with its receptor at the atomic level. dokumen.pubnih.gov These methods are instrumental in understanding the binding mode of peptides containing this compound and in guiding the design of more potent and selective analogues. mdpi.com

The process typically begins with a known or predicted 3D structure of the target protein. A molecular docking simulation is then performed, which computationally places the ligand (the peptide analogue) into the binding site of the receptor in various possible orientations and conformations. These poses are then "scored" based on their predicted binding affinity, which is calculated from the intermolecular forces such as hydrogen bonds, electrostatic interactions, and hydrophobic interactions. researchgate.net

For a peptide containing β-N-benzylamino-L-alanine, modeling can reveal the specific role of the benzyl (B1604629) group. For instance, it can show if the phenyl ring is fitting into a hydrophobic pocket or participating in π-π stacking with aromatic residues (like Phenylalanine, Tyrosine, or Tryptophan) in the receptor's active site. dokumen.pub This information is invaluable for rational drug design, allowing researchers to modify the ligand's structure to improve these interactions and thereby enhance its binding affinity and biological activity. nih.gov

Table 3: Key Stages in Computational Modeling of Ligand-Receptor Interactions

| Stage | Description | Purpose |

|---|---|---|

| Target Preparation | Obtaining and refining the 3D structure of the target protein (e.g., from PDB or homology modeling). | To create an accurate representation of the binding site. |

| Ligand Preparation | Generating a 3D conformation of the peptide ligand containing β-N-benzylamino-L-alanine. | To prepare the molecule for docking. |

| Molecular Docking | Computationally fitting the ligand into the target's active site. | To predict the most likely binding pose and affinity. |

| Binding Analysis | Analyzing the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and receptor. | To understand the molecular basis of recognition and guide optimization. |

| Molecular Dynamics (MD) | Simulating the movement of the ligand-receptor complex over time. | To assess the stability of the binding pose and account for protein flexibility. |

In vitro Binding Assays and Enzyme Inhibition Studies with Derived Peptide Analogues

Contribution to the Design of Novel Molecular Scaffolds and Frameworks

The incorporation of structurally unique amino acids like this compound is a key strategy for creating novel molecular scaffolds. mdpi.com Unlike natural α-amino acids, β-amino acids have an additional carbon atom in their backbone, which imparts distinct conformational preferences on the peptides they form. This allows for the construction of peptidomimetics with stable, predictable secondary structures, such as helices, turns, and sheets, that might not be accessible with natural amino acids alone. rsc.org

This compound, with its defined stereochemistry and the bulky N-benzyl substituent, can act as a "hub" or a turn-inducing element. mdpi.com By strategically placing it within a peptide sequence, chemists can create rigidified structures that serve as frameworks. These scaffolds can then be used to present other functional groups (e.g., pharmacophores or reporter tags) in a precise three-dimensional arrangement. This control over molecular shape is crucial for designing molecules that can bind with high affinity and selectivity to complex biological targets like protein surfaces. The development of such constrained scaffolds is an active area of research for creating new classes of therapeutics and diagnostic agents. bham.ac.uk

Exploration as a Core Component for Macrocyclic Structures and Supramolecular Assemblies

The design of macrocycles—large cyclic molecules—is a significant area of drug discovery and materials science. cam.ac.uk The incorporation of building blocks like this compound into macrocyclic scaffolds is driven by the need to control conformation, enhance stability, and introduce specific functionalities. The N-benzyl group, a form of N-alkylation, is particularly important as it removes a hydrogen-bond donor from the peptide backbone, which can disrupt natural secondary structures like α-helices and β-sheets and increase resistance to enzymatic degradation. acs.orgmdpi.com This modification is a key strategy in creating more drug-like macrocycles. nih.gov

While direct synthesis of a macrocycle using this compound is a specific process, the principles are well-established in the synthesis of related structures. For instance, the creation of macrocyclic peptide libraries often involves the use of N-alkylated residues to introduce diversity and control molecular geometry. nih.govnih.gov The synthesis of such complex molecules often employs a modular "build/couple/pair" strategy, where protected amino acid derivatives are sequentially added to a linear precursor before a final ring-closing reaction. cam.ac.ukcore.ac.uk In this context, this compound would serve as a valuable monomer in the "build" phase, introducing a constrained, N-alkylated β-amino acid residue.

Furthermore, N-alkylated amino acids are crucial in the study of supramolecular chemistry, where molecules self-assemble into larger, ordered structures through non-covalent interactions like hydrogen bonding and π-π stacking. mdpi.comnih.gov The N-alkylation can be used to control these assembly processes. For example, selective N-alkylation on one face of a cyclic peptide can prevent unlimited stacking and promote the formation of specific dimeric assemblies, allowing for detailed study of the intermolecular forces at play. acs.org Research on amphiphilic derivatives of N,N-dimethyl-β-alanine has shown a propensity to form varied supramolecular structures, including fibrils and microtubules, influenced by the structure and pH. rsc.org The benzyl group in this compound can participate in π-π stacking interactions, further directing the self-assembly process. mdpi.com

Table 1: Impact of N-Alkylation on Macrocyclic and Supramolecular Properties

| Feature | Consequence of N-Alkylation (e.g., N-benzyl group) | Rationale |

|---|---|---|

| Conformational Rigidity | Increases local steric hindrance, constraining backbone dihedral angles. mdpi.com | The bulky substituent restricts free rotation around the N-Cα bond, leading to a more defined local structure. |

| Proteolytic Stability | Enhances resistance to degradation by proteases. nih.govchinesechemsoc.orgnih.gov | The tertiary amide bond formed is not a natural substrate for many common proteases. |

| Membrane Permeability | Can improve lipophilicity and cell permeability. mdpi.com | The removal of a hydrogen bond donor and the addition of a hydrophobic group can facilitate passage through lipid bilayers. |

| Hydrogen Bonding | Eliminates a backbone amide N-H as a hydrogen bond donor. acs.orgmdpi.com | This disrupts canonical secondary structures (α-helix, β-sheet) and allows for the design of novel folds. |

| Supramolecular Assembly | Modulates self-assembly by controlling stacking and enabling π-π interactions. mdpi.comnih.gov | Prevents unlimited stacking and introduces new non-covalent interaction possibilities via the alkyl/aryl group. |

Engineering of Protein Secondary Structure Mimics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and bioavailability. nih.gov this compound is a prime building block for creating peptidomimetics because its β-amino acid structure fundamentally alters the peptide backbone. mdpi.com The insertion of β-amino acids into a chain of α-amino acids creates α/β-peptides, which can fold into unique and stable secondary structures, often called "foldamers," that are not accessible to natural peptides. nih.gov

The incorporation of β-amino acids can induce specific secondary structure features, such as turns, helices, and sheets. unimi.it The additional methylene (B1212753) group in the β-amino acid backbone extends the distance between residues, leading to different hydrogen-bonding patterns. For example, while α-helices are defined by i → i+4 hydrogen bonds, peptides containing β-amino acids can form various helices (like the 14-helix) and well-defined β-turns. frontiersin.org

The N-benzyl group on this compound adds another layer of control. As an N-substituted amino acid, it creates a tertiary amide bond, which lacks a hydrogen-bond donor and introduces significant steric hindrance. mdpi.com This has several consequences:

It disrupts the formation of regular, hydrogen-bonded secondary structures like the α-helix and β-sheet. acs.org

It can be used to stabilize specific turn conformations, which are crucial for protein folding and protein-protein interactions. nih.gov

It enhances the peptide's resistance to proteolytic enzymes, a major advantage for developing therapeutic agents. chinesechemsoc.orgnih.gov

Poly(β-peptoid)s, which are N-substituted poly-β-alanines, represent a class of polypeptide mimics with excellent biocompatibility and resistance to proteolysis, though their synthesis can be challenging. chinesechemsoc.orgnih.gov Monomers like this compound are essential for synthesizing these advanced peptidomimetics and exploring their potential in biomedical applications. nih.gov

Table 2: Comparison of Natural vs. β-Amino Acid-Containing Peptide Structures

| Structural Feature | Natural α-Peptides | Peptides with β-Amino Acids (Peptidomimetics/Foldamers) |

|---|---|---|

| Monomer Unit | α-Amino acid | β-Amino acid (e.g., from this compound) |

| Backbone Repeat Unit | 2 atoms (-NH-CαH-CO-) | 3 atoms (-NH-CβH₂-CαH-CO-) |

| Common Helices | α-helix (3.6 residues/turn, i→i+4 H-bond) | 14-helix (~3 residues/turn), 12-helix, 10/12-helix |

| Sheet Structures | Parallel and antiparallel β-sheets | Can form stable sheet and hairpin structures with altered pleating and H-bond networks. unimi.it |

| Turns | γ-turns, β-turns (i→i+3 H-bond) | Can be engineered to form highly stable and specific turn structures. nih.gov |

| Proteolytic Stability | Generally susceptible to degradation | High resistance to enzymatic degradation. nih.govchinesechemsoc.org |

Structural Characterization and Conformational Analysis of Boc Beta N Benzylamino L Ala and Its Derivatives

Advanced Spectroscopic Methods for Structure Elucidation

A variety of sophisticated spectroscopic techniques are employed to determine the precise molecular architecture and conformational behavior of Boc-beta-N-benzylamino-L-Ala and its derivatives in both solution and solid states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Solution Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry and solution-state conformation of this compound and its derivatives. Techniques such as 1H and 13C NMR, along with two-dimensional methods like COSY, are instrumental in assigning the relative and absolute stereochemistry of these molecules. nih.govresearchgate.net For instance, the vicinal proton-proton coupling constants (³J) obtained from 1H NMR can distinguish between syn and anti diastereomers. nih.gov

Furthermore, variable temperature NMR studies can reveal dynamic conformational processes. researchgate.net The broadening of NMR signals at lower temperatures can indicate the presence of multiple interconverting conformations in solution. researchgate.net The chemical shifts of specific protons, such as the N-H protons, can also provide information about their involvement in intramolecular hydrogen bonding, which is a key factor in determining the solution conformation. beilstein-journals.orgresearchgate.net For example, a study on the neurotoxin beta-N-methylamino-L-alanine (L-BMAA) used 1H-NMR to show the formation of a stable adduct with bicarbonate, which is likely a carbamate. nih.gov

Table 1: Representative ¹H NMR Chemical Shift Data for Boc-protected Amino Acid Derivatives

| Functional Group | Chemical Shift (δ ppm) |

|---|---|

| Boc (tert-butyloxycarbonyl) | 1.31–1.42 |

| Methylene (B1212753) (CH₂) adjacent to N | 3.19–3.23 |

| Methine (CH) | 4.94 |

| Aromatic (Phenyl) | 7.19–7.31 |

Data derived from studies on similar Boc-protected phenylalanine derivatives. rsc.org

X-ray Crystallography for Solid-State Molecular Architecture and Conformational Insights

X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and torsional angles. This technique has been used to resolve the stereochemical alignment in the crystal lattices of various amino acid derivatives. nih.govunito.it For derivatives of this compound, X-ray analysis can reveal the precise conformation of the backbone and the orientation of the benzyl (B1604629) and Boc protecting groups. nih.gov

The solid-state conformation can be influenced by intermolecular interactions, such as hydrogen bonding and π-stacking, which stabilize the crystal packing. For example, in some peptoid dimers, an antiparallel arrangement of molecules is held together by two hydrogen bonds in the crystal lattice. beilstein-journals.orgresearchgate.net These detailed structural insights from X-ray crystallography are invaluable for understanding the intrinsic conformational preferences of the molecule and for validating computational models. acs.org

Circular Dichroism (CD) and Infrared (IR) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) and Infrared (IR) spectroscopy are essential techniques for analyzing the secondary structure of peptides and their derivatives in solution. unibo.itresearchgate.net

Circular Dichroism (CD) spectroscopy is particularly sensitive to the chiral environment of the peptide backbone and can distinguish between different secondary structures like α-helices, β-sheets, and random coils. libretexts.org The far-UV CD spectrum (180-250 nm) provides information about the main chain conformation. libretexts.org For example, α-helical structures typically show negative bands around 222 and 208 nm and a positive band around 192 nm, while β-sheets exhibit a negative band around 218 nm and a positive band around 195 nm. researchgate.net Analysis of CD spectra can be used to predict the fractional content of each secondary structure element in a molecule. nih.govnih.gov

Infrared (IR) spectroscopy is another valuable tool for secondary structure determination, primarily through the analysis of the amide I band (1600–1700 cm⁻¹), which arises mainly from the C=O stretching vibration of the peptide backbone. nih.govthermofisher.com The frequency of the amide I band is sensitive to the type of secondary structure. spectroscopyonline.com

Table 2: Characteristic IR Amide I Frequencies for Different Secondary Structures

| Secondary Structure | Amide I Frequency Range (cm⁻¹) |

|---|---|

| α-Helix | 1650–1658 |

| β-Sheet | 1620–1640 and 1680-1700 |

| β-Turn | 1660–1685 |

| Random Coil | 1640–1650 |

Data compiled from general protein and peptide IR spectroscopy studies. nih.govresearchgate.net

By analyzing the shape and position of the amide I band, often with the aid of deconvolution techniques, the relative proportions of different secondary structures can be estimated. thermofisher.com

Theoretical and Computational Investigations of Molecular Conformation and Dynamics

Theoretical and computational methods complement experimental techniques by providing detailed insights into the conformational landscape and dynamic behavior of this compound and its derivatives.

Quantum Chemical Calculations (Hartree-Fock, Density Functional Theory) for Conformational Energies

Quantum chemical calculations, such as those based on Hartree-Fock or Density Functional Theory (DFT), are used to determine the relative energies of different conformations of a molecule. researchgate.net These methods can provide accurate geometries and energies for various possible conformers, helping to identify the most stable structures. nrel.govmdpi.comunipd.it For instance, DFT calculations can be used to perform a full conformational analysis of a molecule, and the resulting torsional angles can be compared with experimental data from NMR or X-ray crystallography. semanticscholar.org

These calculations are crucial for understanding the intrinsic conformational preferences of a molecule in the absence of solvent or crystal packing effects. The choice of the functional and basis set is critical for obtaining accurate results. nrel.gov For example, the M06-2X functional with the def2-TZVP basis set has been found to offer a good balance between accuracy and computational cost for organic molecules. nrel.gov

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Preferences and Flexibility

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational tools for exploring the conformational preferences and flexibility of molecules over time. researchgate.netnih.govresearchgate.net

Molecular mechanics uses classical force fields to model the potential energy of a system as a function of its atomic coordinates. nih.gov This approach is computationally less expensive than quantum chemical calculations and can be used to study larger systems and longer timescales. unipd.it Conformational searches using molecular mechanics can identify low-energy conformations that can then be further analyzed using more accurate methods.

Molecular dynamics (MD) simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms change over time. rsc.org MD simulations can reveal the dynamic behavior of molecules, including conformational transitions and flexibility. nih.govethz.ch By analyzing the MD trajectory, one can determine the relative populations of different conformations and identify the most preferred structures in a particular environment (e.g., in a specific solvent). mdpi.com The choice of force field, such as AMBER, is important for the accuracy of the simulation. semanticscholar.org

Computational Studies of Intramolecular Interactions (e.g., Hydrogen Bonding)

Computational methods are pivotal in elucidating the three-dimensional structure and conformational preferences of modified amino acids like this compound and its derivatives. These studies provide critical insights into the non-covalent intramolecular interactions, particularly hydrogen bonds, that govern their molecular shape and stability. The understanding of these interactions is fundamental for designing molecules with specific folding patterns or biological activities.

Theoretical conformational analysis typically involves a multi-step approach. Initially, molecular mechanics force fields are used to perform a broad search of the conformational space to identify low-energy geometries. mdpi.com Subsequently, these geometries are optimized at a higher level of theory, such as Density Functional Theory (DFT), to obtain more accurate energetic and structural information. beilstein-journals.org

A key focus of these computational studies is the identification and characterization of intramolecular hydrogen bonds. The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful tool used for this purpose, defining hydrogen bonds based on the topology of the electron density. mdpi.com The presence of a bond critical point between a hydrogen donor and acceptor, along with specific values of the electron density (ρ(r)) and its Laplacian at that point, provides definitive evidence of a hydrogen bond. beilstein-journals.org

In derivatives of related amino acids, computational studies have successfully characterized various types of intramolecular hydrogen bonds that stabilize specific conformations. For instance, in N-aminated peptides, simulations have revealed networks of weak hydrogen bonds, such as NH2(i)−CO(i) and NH2(i)−CO(i−2) interactions, which favor the population of β-turn conformations and contribute to the stability of folded structures like β-hairpins. ethz.ch Molecular dynamics (MD) simulations are particularly useful for exploring the dynamic nature of these bonds and their populations over time. ethz.ch

The stability imparted by these hydrogen bonds can be significant. NBO (Natural Bond Orbital) analysis can quantify the stabilization energy of a given hydrogen bond interaction, with values often reaching several kcal/mol. beilstein-journals.org For example, studies on 2-fluorophenylboronic acid showed that an intramolecular OH∙∙∙F hydrogen bond is stabilizing by 3.4 to 3.9 kcal/mol, dictating the conformational preference of the molecule. beilstein-journals.org In peptoid oligomers, intra-residue hydrogen bonds are crucial for local backbone stabilization. beilstein-journals.org

The insights from these computational approaches allow researchers to predict how modifications, such as the N-benzylamino group in this compound, influence the molecule's propensity to form stable, hydrogen-bonded rings (e.g., γ- or β-turns), which is a critical aspect of peptidomimetic design. researchgate.net

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-protein interactions at a molecular level. For derivatives of this compound, molecular docking can elucidate potential biological targets and rationalize structure-activity relationships (SAR).

The process involves placing the ligand in the binding site of a protein and evaluating the binding affinity using a scoring function. The results can predict the binding mode and estimate the strength of the interaction, often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki). researchgate.netjmchemsci.com

Studies on structurally related benzylamine (B48309) derivatives have demonstrated the utility of molecular docking in identifying potent enzyme inhibitors. For example, novel benzylamine-sulfonamide derivatives were designed and evaluated as inhibitors of human monoamine oxidase B (hMAO-B). nih.govresearchgate.net Molecular docking studies for the most potent compound, 4i , revealed key interactions within the hMAO-B catalytic site, helping to explain its high inhibitory activity. nih.govresearchgate.net Similarly, docking of 4-(benzylamino)-benzenesulfonamide derivatives into the active site of acetylcholinesterase (AChE) has been used to identify potential inhibitors for Alzheimer's disease. researchgate.net

The insights from docking studies are crucial for lead optimization. By visualizing the interactions between the ligand and protein residues (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking), medicinal chemists can design new derivatives with improved binding affinity and selectivity. For instance, in a study targeting HIV-1 reverse transcriptase, docking results for benzimidazolone derivatives allowed for the selection of promising inhibitors with good binding affinities against both wild-type and mutant forms of the enzyme. jmchemsci.com The interactions of selected compounds with key active site residues like LYS101, LYS103, and TYR181 were analyzed to understand the structural basis of their inhibitory activity. jmchemsci.com

Ligand-protein interaction profiling extends beyond a single target. Chemical proteomics approaches, which may be guided by initial docking predictions, use affinity-based probes to identify the full spectrum of protein targets for a given small molecule within a complex biological sample. researchgate.net This can uncover both intended targets and potential off-targets, providing a comprehensive understanding of a compound's biological effects.

| Compound/Derivative | Target Protein | Binding Affinity / IC50 / Ki | Key Interactions / Notes |

|---|---|---|---|

| Benzylamine-sulfonamide (Compound 4i) | Monoamine Oxidase B (hMAO-B) | IC50: 0.041 µM | Identified as the most potent agent in the series; non-competitive inhibition mechanism. nih.govresearchgate.net |

| Benzylamine-sulfonamide (Compound 4t) | Monoamine Oxidase B (hMAO-B) | IC50: 0.065 µM | Showed significant MAO-B inhibition; non-competitive inhibition. nih.govresearchgate.net |

| Benzimidazolone (Compound L15) | HIV-1 Reverse Transcriptase (Wild-type) | Binding Affinity: -11.5 Kcal/mol | Docking predicted strong binding, maintained against K103N and Y181C mutants. jmchemsci.com |

| Benzimidazolone (Compound L17) | HIV-1 Reverse Transcriptase (Wild-type) | Binding Affinity: -11.4 Kcal/mol | Showed potent predicted binding affinity. jmchemsci.com |

| s-Triazine Schiff Base (Compound 4b) | Anti-proliferative (MCF-7 cells) | IC50: 3.29 µM | Contains a benzylamino substituent; showed potent activity against breast cancer cell line. mdpi.com |

| s-Triazine Schiff Base (Compound 4c) | Anti-proliferative (MCF-7 cells) | IC50: 3.64 µM | Contains a benzylamino substituent; showed potent activity against colon cancer cell line HCT-116. mdpi.com |

Future Research Directions and Emerging Opportunities

Development of Novel and More Efficient Synthetic Pathways for Boc-beta-N-benzylamino-L-Ala Analogues

Future research will likely focus on creating a diverse library of this compound analogues to explore structure-activity relationships (SAR). This necessitates the development of more efficient and modular synthetic strategies.

Modern Catalytic Methods : Exploration of organocatalytic routes, which have proven effective for the enantioselective synthesis of α- and β-amino acids, could offer a streamlined approach to producing chiral analogues. uni-koeln.de Methods like photocatalyzed hydroamination could also be adapted to construct varied heterocyclic systems based on the compound's core structure. whiterose.ac.uk

Submonomer Synthesis : A submonomer approach, similar to that used for peptoid synthesis, could be developed. beilstein-journals.org This strategy involves the stepwise addition of building blocks, which would allow for the easy introduction of a wide variety of substituents on both the backbone and the benzylamino moiety, facilitating the creation of diverse chemical libraries.

Advanced Cyclization Techniques : Techniques such as ring-closing metathesis (RCM) could be employed to create macrocyclic or constrained analogues. acs.orgrsc.org Starting with a di-olefinic precursor derived from this compound, RCM could yield conformationally rigid structures valuable for peptidomimetic studies.

The development of these pathways will be crucial for generating a wide range of analogues with modified steric and electronic properties for broad-based screening and application.

| Synthetic Strategy | Potential Advantage | Relevant Precedent |

| Organocatalysis | High enantioselectivity, mild conditions | Asymmetric synthesis of amino acids uni-koeln.de |

| Submonomer Approach | Modular, high diversity for libraries | Solution-phase synthesis of peptoids beilstein-journals.org |

| Ring-Closing Metathesis | Creates conformationally constrained analogues | Synthesis of azabicycloalkanone amino acids rsc.org |

Exploration of Advanced Peptide and Peptidomimetic Architectures Incorporating the Compound

The incorporation of β-amino acids like this compound into peptides can induce stable, predictable secondary structures and enhance resistance to enzymatic degradation. nih.gov

Foldamers and Helical Structures : The compound could be used to design novel foldamers—non-natural oligomers that mimic the structures of peptides and proteins. unibo.it Research indicates that peptides containing β-amino acids can form well-defined helices and turns, and the specific influence of the N-benzylamino side chain on these conformations warrants investigation. nih.govunibo.it

Constrained Dipeptide Mimics : this compound can serve as a precursor for synthesizing rigid dipeptide mimics, such as those based on indolizidinone scaffolds. rsc.org These structures are valuable for probing the bioactive conformations of natural peptides involved in biological recognition events. rsc.org

Peptide Stapling and Macrocyclization : The compound could be functionalized with reactive handles (e.g., alkenes) to enable peptide stapling or macrocyclization. This would create stabilized helical peptides or cyclic peptidomimetics with potentially enhanced target affinity and cell permeability.

These advanced architectures would transform the simple amino acid derivative into a sophisticated tool for modulating protein-protein interactions and other biological processes.

Integration into Complex Multivalent Systems for Enhanced Research Applications

The principle of multivalency—where multiple copies of a ligand are displayed on a single scaffold—is a powerful strategy for enhancing binding affinity and selectivity. This compound is an ideal candidate for integration into such systems.

Dendrimers and Star-Shaped Polymers : The compound can be used as a surface building block for dendrimers or star-shaped polymers. researchgate.net By initiating polymerization from a multifunctional core and using monomers derived from this compound, researchers could create high-density displays of the benzylamino functionality, which may be useful for creating hydrophobic domains or specific binding surfaces. researchgate.net

DNA-Encoded Libraries : The compound could be incorporated into DNA-encoded libraries (DELs), where a unique DNA tag identifies each chemical structure. google.com This would allow for the screening of immense libraries of compounds derived from this compound against a wide range of biological targets simultaneously.

Macrocyclic Scaffolds : Integration into macrocyclic polyamine structures has been shown to enhance intracellular uptake for therapeutic and diagnostic agents. acs.org Attaching this compound or its derivatives to such macrocycles could improve their delivery and efficacy in cellular contexts. acs.org

These complex systems would amplify the compound's utility, moving it from a simple building block to a key component of sophisticated molecular constructs for diagnostics and therapeutics.

Synergistic Combination of Experimental and Computational Approaches for Deeper Mechanistic Understanding

To accelerate the discovery and optimization of new applications, a synergistic approach combining computational modeling and experimental validation is essential.

Conformational Analysis : Computational energy calculations can be used to predict the conformational preferences of peptides and peptidomimetics containing the this compound residue. acs.org These theoretical models can then be validated experimentally using techniques like NMR spectroscopy and X-ray crystallography to build a robust understanding of how the compound influences peptide structure. nih.gov

In Silico Screening and Design : Molecular docking and dynamics simulations can guide the rational design of analogues targeting specific protein binding pockets. mdpi.com For example, computational models could predict how modifications to the benzyl (B1604629) group might enhance binding to a particular enzyme active site, allowing for the synthesis of more focused and potent inhibitor libraries. mdpi.comfrontiersin.org

Mechanistic Studies : Combining experimental kinetic data with computational transition-state analysis can provide deep insights into the mechanisms by which enzymes or receptors recognize and interact with ligands derived from this compound. frontiersin.org This dual approach is critical for understanding the molecular basis of biological activity and for designing next-generation molecules.

This integrated strategy will enable a more rational, hypothesis-driven approach to research, reducing the trial-and-error nature of chemical and biological investigations.

Expansion into New Areas of Chemical Biology Research as a Versatile Molecular Tool

The unique properties of this compound make it a versatile tool with the potential to impact numerous areas of chemical biology. researchgate.net

Enzyme Inhibitor Scaffolds : The compound's structure can be used as a starting point for developing inhibitors of specific enzymes. Derivatives of N-benzylamino compounds have been explored as inhibitors for targets like SUMO-specific proteases, suggesting that analogues of this compound could be tailored for similar purposes. acs.org The L-alanine backbone itself is a known component of molecules that target enzymes like alanine (B10760859) racemase.

Chemical Probes : By functionalizing the benzyl ring or the free carboxylate with reporter tags (e.g., fluorophores, biotin), this compound can be converted into chemical probes. These probes could be used to identify new protein binding partners, visualize cellular processes, or serve as components in diagnostic assays.

Biomaterial Development : The self-assembly properties of peptides containing β-amino acids could be harnessed to create novel biomaterials. unibo.it Oligomers of this compound could be designed to form hydrogels, nanofibers, or other nanostructures with potential applications in tissue engineering and drug delivery.

The expansion into these new fields will solidify the position of this compound and its derivatives as powerful and versatile molecular tools in the modern chemical biologist's arsenal. researchgate.net

Q & A

Q. What are the recommended synthetic pathways for Boc-beta-N-benzylamino-L-Ala, and how can purity be validated?

this compound is typically synthesized via solid-phase peptide synthesis (SPPS) using tert-butoxycarbonyl (Boc) and benzyl-based protective groups. Key steps include coupling reactions with activating reagents like HATU and purification via reverse-phase HPLC. Purity validation should involve high-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) and mass spectrometry (MS) to confirm molecular weight . For benzyl-protected amino acid derivatives, ensure deprotection steps (e.g., catalytic hydrogenation for benzyl groups) are optimized to avoid side reactions .

Q. How should researchers design experiments to characterize the stability of this compound under varying pH and temperature conditions?

Stability studies should employ accelerated degradation protocols:

- pH stability : Incubate the compound in buffers (pH 2–10) at 25°C and 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Data interpretation : Compare retention time shifts and peak area changes to identify hydrolysis or oxidation byproducts. Include triethylamine (TEA) as a stabilizer in acidic conditions to minimize Boc group cleavage .

Q. What analytical techniques are critical for distinguishing this compound from structurally similar derivatives?

Use a combination of:

- Nuclear Magnetic Resonance (NMR) : Compare 1H/13C NMR chemical shifts, focusing on benzyl (δ 7.2–7.4 ppm) and Boc (δ 1.4 ppm) groups.

- Infrared (IR) Spectroscopy : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹ for Boc and ~1720 cm⁻¹ for benzyl esters).

- Chiral HPLC : Resolve enantiomeric impurities using a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound across different solvent systems?

Contradictions often arise from solvent polarity effects on rotational barriers or hydrogen bonding. For example:

- NMR discrepancies : Record spectra in deuterated DMSO (polar) versus CDCl3 (nonpolar) to assess conformational flexibility.

- UV/Vis anomalies : Compare molar absorptivity in acetonitrile (ACN) versus aqueous buffers to identify solvent-dependent tautomerization.

- Mitigation : Cross-validate with X-ray crystallography (if crystalline) or computational modeling (DFT for optimized geometries) .

Q. What methodological frameworks are effective for analyzing the compound’s role in peptide bioactivity studies?

Use structure-activity relationship (SAR) models:

- Step 1 : Synthesize analogs with modified benzyl or Boc groups.

- Step 2 : Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with steric/electronic parameters (Hammett constants, logP).

- Step 3 : Apply multivariate regression to identify critical substituent effects.

- Validation : Use molecular docking to predict binding interactions with target proteins (e.g., proteases) .

Q. How can researchers optimize this compound’s solubility for aqueous reaction systems without compromising stability?

- Co-solvent systems : Test mixtures of ACN/H2O or DMSO/H2O (≤20% organic) to enhance solubility while minimizing Boc deprotection.

- Surfactants : Use polysorbate-80 (0.01–0.1% w/v) to stabilize hydrophobic moieties.

- pH adjustment : Maintain pH 4–6 (acetate buffer) to balance solubility and Boc group integrity. Validate via dynamic light scattering (DLS) for aggregate formation .

Q. What strategies address conflicting results in the compound’s reactivity under Mitsunobu versus Steglich esterification conditions?

Conflicting reactivity may stem from:

- Activation efficiency : Mitsunobu (DIAD/PPh3) favors primary alcohols, while Steglich (DCC/DMAP) is milder for sterically hindered substrates.

- Solution : Conduct kinetic studies (NMR monitoring) to compare reaction rates. Adjust equivalents of coupling reagents (e.g., 1.5 eq DIAD vs. 2.0 eq DCC) to optimize yields.

- Side reactions : Use TLC-MS to identify byproducts like N-acylureas (DCC-mediated) or oxidized intermediates (Mitsunobu) .

Methodological Guidelines

- Data Contradiction Analysis : Apply triangulation by combining spectroscopic, chromatographic, and computational data to resolve ambiguities .

- Experimental Replication : Use ALCOA principles (Attributable, Legible, Contemporaneous, Original, Accurate) for documentation, ensuring traceability .

- Citation Standards : Follow ACS or RSC formatting for chemistry manuscripts, avoiding MLA/APA styles. Prioritize primary literature over vendor catalogs .SCI论文的引用规范与要求02:47

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.